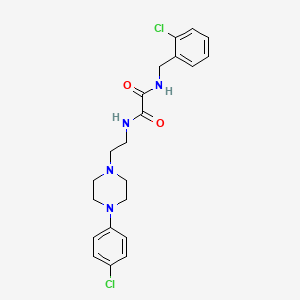
N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide involves structural modifications to optimize receptor affinity and selectivity. For instance, changes to the amide bond and the intermediate alkyl chain linking the benzamide moiety to the piperazine ring have been explored. These modifications have been shown to impact the affinity for dopamine D(4) receptors, with semirigid analogues displaying comparable D(4) receptor affinity values to their opened counterparts (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of closely related N-aryl and N-alkyl derivatives reveals the importance of the spatial arrangement and electronic properties of these compounds. Studies on the molecular interaction of similar compounds with receptors highlight the significance of conformations and the steric as well as electronic interactions for binding affinity and selectivity (Shim et al., 2002).
Chemical Reactions and Properties
N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide and its derivatives undergo various chemical reactions, including the Meinwald rearrangement and novel rearrangement sequences for the synthesis of oxalamides. This showcases the compound's reactivity and the potential for creating diverse derivatives with varying properties (Mamedov et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can affect the compound's application and stability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other compounds, define the compound's interactions at the molecular level. For instance, N,N'-Bisoxalamides have been found to enhance catalytic activity in Cu-catalyzed coupling reactions, indicating the potential utility of N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide derivatives in catalysis (Bhunia et al., 2017).
科学的研究の応用
Synthesis and Structural Modifications for Enhanced Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide and its derivatives have been synthesized and studied for various biological activities. The modifications in the structure, particularly in the piperazine and oxalamide segments, aim to enhance binding affinity to specific receptors or enzymes, thereby increasing the therapeutic potential. These compounds have been explored for their antihistaminic, antitumor, and receptor antagonist properties among others. For instance, modifications in the piperazine ring and the inclusion of oxalamide groups have shown to improve H1-antihistaminic activity, indicating potential applications in allergy treatments (Iemura et al., 1986).
Catalytic Activity in Chemical Synthesis
The use of N,N'-bisoxalamides, including structures related to N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide, has been demonstrated to enhance catalytic activities in copper-catalyzed coupling reactions. This highlights the role of such compounds in facilitating chemical synthesis, particularly in the formation of pharmaceutically relevant building blocks, showcasing their significance beyond direct therapeutic applications (Bhunia et al., 2017).
Antagonistic Activity on Receptors
Research has also focused on the molecular interaction of related compounds with cannabinoid and other receptors, providing insights into their potential as receptor antagonists. The detailed study of these interactions helps in understanding the pharmacodynamics and could lead to the development of new therapeutic agents targeting specific pathways involved in various diseases (Shim et al., 2002).
Synthesis Methods and Chemical Reactions
Efficient synthesis methods for compounds containing the piperazine moiety similar to N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide have been developed. These methods offer higher yields and practicality for industrial application, highlighting the importance of such compounds in medicinal chemistry and pharmaceutical manufacturing (Qiuye, 2005).
Implications for HIV Research
In the realm of virology, compounds structurally related to N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide, such as NBD-556, have shown promise in enhancing the exposure of neutralization epitopes on HIV-1, suggesting potential applications in the development of HIV treatments. This research underscores the versatility of these compounds in contributing to our understanding and management of infectious diseases (Yoshimura et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O2/c22-17-5-7-18(8-6-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-3-1-2-4-19(16)23/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFQYLUDWXKOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


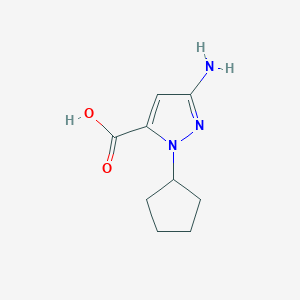
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)
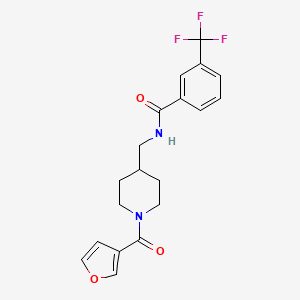
![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
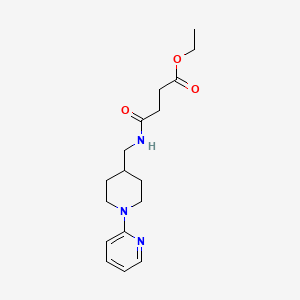

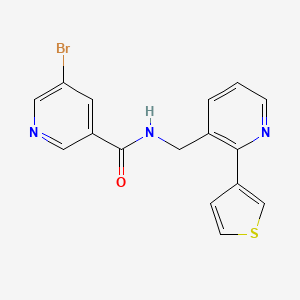
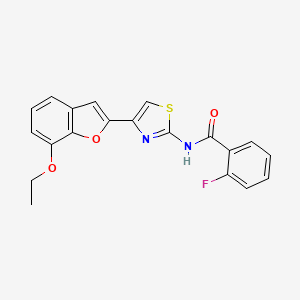
![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)